N-(2-bromo-4-methylphenyl)propanamide
Description
N-(2-Bromo-4-methylphenyl)propanamide is an aromatic propanamide derivative characterized by a bromine atom at the ortho position (C2) and a methyl group at the para position (C4) on the phenyl ring. Its molecular formula is C₁₀H₁₁BrNO, with a molecular weight of 240.10 g/mol.
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-3-10(13)12-9-5-4-7(2)6-8(9)11/h4-6H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADETYDUBFDREDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399560 | |
| Record name | N-(2-bromo-4-methylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5285-53-0 | |
| Record name | N-(2-bromo-4-methylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)propanamide typically involves the following steps:
Bromination: The starting material, 4-methylacetophenone, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 2-bromo-4-methylacetophenone.
Amidation: The brominated product is then subjected to an amidation reaction with propanamide in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency. The use of automated systems for precise control of reaction parameters is also common in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), amine (NH2-), or thiol (SH-), under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in solvents like ethanol or water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products
Substitution: Depending on the nucleophile, products can include N-(2-hydroxy-4-methylphenyl)propanamide, N-(2-amino-4-methylphenyl)propanamide, etc.
Reduction: N-(2-bromo-4-methylphenyl)propanamine.
Oxidation: N-(2-bromo-4-carboxyphenyl)propanamide.
Scientific Research Applications
N-(2-bromo-4-methylphenyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a building block in material science.
Mechanism of Action
The mechanism by which N-(2-bromo-4-methylphenyl)propanamide exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. The presence of the bromine atom and the amide group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The electronic and steric effects of substituents on the phenyl ring significantly influence reactivity, solubility, and biological activity. Key analogs include:
2-Bromo-N-(4-chlorophenyl)propanamide (CAS 77112-25-5)
- Molecular formula: C₉H₉BrClNO
- Molecular weight : 262.53 g/mol
- Key differences: A chlorine atom replaces the methyl group at C3.
2-Bromo-N-[(4-fluorophenyl)methyl]propanamide (CAS 1119451-51-2)
- Molecular formula: C₁₁H₁₂BrFNO
- Molecular weight : 288.14 g/mol
- Key differences : A fluorinated benzyl group introduces steric bulk and electron-withdrawing effects, which may alter metabolic stability in biological systems.
N-(4-Nitrophenyl)propanamide derivatives
Key observations :
Crystallographic and Hydrogen-Bonding Patterns
- N-{4-[(4-Bromobenzylidene)amino]phenyl}propanamide (CAS 445427-01-0): Exhibits intermolecular N–H···O hydrogen bonds, stabilizing crystal packing .
- Etter’s rules: Hydrogen-bonding motifs in propanamides often follow donor-acceptor patterns, as seen in N-(4-nitrophenyl) derivatives .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties |
|---|---|---|---|---|
| N-(2-Bromo-4-methylphenyl)propanamide | C₁₀H₁₁BrNO | 240.10 | 2-Br, 4-Me | High lipophilicity |
| 2-Bromo-N-(4-chlorophenyl)propanamide | C₉H₉BrClNO | 262.53 | 4-Cl | Enhanced polarity |
| N-(2-Fluorophenyl)-...propanamide | C₂₂H₂₆F₂N₂O | 372.50 | 2-F, opioid scaffold | Analgesic activity |
Biological Activity
N-(2-bromo-4-methylphenyl)propanamide is an organic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis. This article provides a detailed overview of its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula C10H12BrNO. The compound features a bromine atom at the 2-position of a 4-methylphenyl group, which is linked to a propanamide moiety. This unique structure contributes to its potential biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound is hypothesized to arise from its interactions with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom and the amide functional group may enhance its binding affinity and specificity towards these targets, leading to the modulation of various biochemical pathways.
Antimicrobial Activity
Research indicates that this compound may exhibit significant antimicrobial properties. A study evaluating similar compounds demonstrated that derivatives with brominated aromatic rings showed enhanced activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with structural similarities displayed minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains .
Table 1: Antimicrobial Activity Comparison
| Compound Name | MIC (µM) against S. aureus | MIC (µM) against E. coli |
|---|---|---|
| This compound | TBD | TBD |
| Comparative Brominated Derivative | 5.64 | 8.33 |
| Standard Antibiotic | 0.35 | 0.20 |
Note: TBD indicates that specific data for this compound was not available in the reviewed literature.
Case Studies and Research Findings
- Antimicrobial Efficacy : In vitro assays have demonstrated that related compounds exhibit stronger antibacterial effects on Gram-positive bacteria such as Staphylococcus aureus compared to Gram-negative bacteria like Escherichia coli . This suggests a potential focus for further research on this compound's efficacy against similar pathogens.
- Pharmaceutical Applications : The compound is being explored as a lead structure in drug development due to its unique properties that may be leveraged for therapeutic applications. Its role as an intermediate in synthesizing more complex organic molecules further highlights its utility in medicinal chemistry.
- Toxicity Studies : Preliminary toxicity evaluations suggest that compounds with brominated phenyl groups can exhibit low toxicity at certain concentrations, making them suitable candidates for further development in pharmaceuticals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
